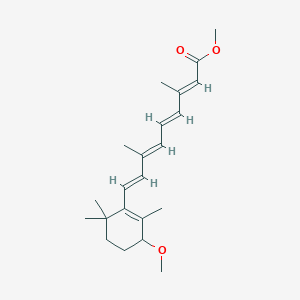

4-Methoxy Retinoic Acid Methyl Ester

Übersicht

Beschreibung

4-Methoxy Retinoic Acid Methyl Ester is a synthetic retinoid derivative characterized by a methoxy (-OCH₃) substitution at the 4-position of the retinoic acid backbone and a methyl ester group at the carboxylic acid terminus. Retinoids are critical regulators of cell differentiation, proliferation, and apoptosis, with applications in oncology, dermatology, and immunology. The methoxy group and esterification modulate the compound’s bioavailability, stability, and receptor-binding affinity compared to natural retinoids like all-trans retinoic acid (ATRA) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy Retinoic Acid Methyl Ester typically involves the esterification of 4-methoxy retinoic acid. One common method includes the reaction of 4-methoxy retinoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy Retinoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-methoxy retinoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

Oxidation: 4-Methoxy Retinoic Acid

Reduction: 4-Methoxy Retinol

Substitution: Various substituted retinoic acid derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

4-MRA-ME is characterized by its methoxy group, which enhances its lipophilicity and bioavailability compared to other retinoids. It acts primarily through the activation of retinoic acid receptors (RARs), which are involved in regulating gene expression related to cell growth, differentiation, and apoptosis. The compound's structure allows it to interact effectively with these receptors, making it a valuable candidate for therapeutic use.

Dermatological Uses

4-MRA-ME has shown promise in treating various skin disorders, particularly those associated with keratinization and hyperproliferation.

- Psoriasis : Clinical studies indicate that 4-MRA-ME can reduce the severity of psoriasis by modulating keratinocyte proliferation and differentiation. A double-blind study demonstrated significant improvements in psoriatic lesions among patients treated with 4-MRA-ME compared to placebo controls .

- Acne : The compound also exhibits anti-inflammatory properties, making it effective in acne treatment. By reducing sebum production and promoting cellular turnover, it helps prevent the formation of acne lesions.

Oncological Applications

Research has highlighted the potential of 4-MRA-ME in cancer therapy, particularly in skin cancers and other malignancies.

- Skin Cancer : In preclinical models, 4-MRA-ME demonstrated efficacy against squamous cell carcinoma (SCC) by inhibiting tumor growth and inducing apoptosis in cancer cells .

- Breast Cancer : Recent studies have explored its role as an inhibitor of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), an enzyme implicated in estrogen metabolism. By inhibiting this enzyme, 4-MRA-ME may reduce estrogen-driven tumor growth .

Table 1: Summary of Clinical Trials Involving 4-Methoxy Retinoic Acid Methyl Ester

Wirkmechanismus

4-Methoxy Retinoic Acid Methyl Ester exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. These receptors are ligand-inducible transcription factors that regulate gene expression. The binding of this compound to RARs leads to the activation or repression of target genes involved in cellular growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

(A) Retinoic Acid Derivatives

- Methyl esters generally enhance lipophilicity and cell membrane permeability versus free carboxylic acids (e.g., ATRA) .

(B) Methoxy-Substituted Esters in Other Scaffolds

- 4-Methoxy Cinnamic Acid Methyl Ester: Exhibits antiproliferative activity against lung adenocarcinoma (A549) via G2/M cell cycle arrest and ERK inhibition .

- Ethyl 4-Methoxy Cinnamate : Synthesized via Claisen condensation; lower anti-biofilm activity compared to hydroxylated analogues, highlighting the critical role of substituent electronic effects .

(A) Antiproliferative Effects

- This compound: Limited direct data, but structurally similar 4-methoxy cinnamic esters inhibit A549 cell proliferation via cyclin B suppression and apoptosis induction .

- 13-cis Retinoic Acid Methyl Ester: Used in acne therapy; lower teratogenicity than ATRA but reduced differentiation efficacy .

(B) Metabolic Stability

- Methyl esters resist hydrolysis better than ethyl or butyl esters, prolonging half-life .

- 4-Methoxy substitution may reduce cytochrome P450-mediated oxidation, a common degradation pathway for retinoids .

Pharmacokinetic and Analytical Considerations

Biologische Aktivität

Overview

4-Methoxy Retinoic Acid Methyl Ester (4-MRAME) is a synthetic derivative of retinoic acid, structurally related to vitamin A. It possesses a unique methoxy group that influences its chemical properties and biological activities compared to other retinoids. The compound has garnered attention for its potential therapeutic applications, particularly in dermatology and oncology.

- Molecular Formula : C22H32O3

- Molecular Weight : 344.49 g/mol

The methoxy group enhances the lipophilicity and stability of the compound, which may affect its absorption and bioavailability in biological systems.

4-MRAME exerts its biological effects primarily through binding to retinoic acid receptors (RARs) in the nucleus. This interaction regulates gene expression associated with cellular differentiation, proliferation, and apoptosis. The unique structural modifications of 4-MRAME may lead to altered receptor binding affinities compared to other retinoids, potentially enhancing its therapeutic efficacy .

Antitumor Effects

Research indicates that 4-MRAME exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including skin and breast cancer cells. The compound induces apoptosis and cell cycle arrest, making it a candidate for cancer therapy.

- Case Study : In a study involving human breast cancer cell lines, treatment with 4-MRAME resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers .

Effects on Skin Disorders

4-MRAME has been investigated for its efficacy in treating skin disorders such as psoriasis and acne. Its ability to modulate keratinocyte differentiation and reduce inflammation is particularly noteworthy.

- Clinical Trial : A double-blind study assessed the effects of 4-MRAME on patients with psoriasis. Results showed significant improvement in skin lesions after 12 weeks of treatment compared to placebo, with minimal side effects reported .

Cellular Differentiation

The compound promotes differentiation in various cell types. For instance, it has been shown to induce neuronal differentiation in neuroblastoma cells, suggesting potential applications in neurodegenerative diseases.

- Research Finding : In neuroblastoma models, 4-MRAME treatment led to increased expression of neuronal markers, indicating enhanced differentiation capabilities .

Comparative Analysis with Other Retinoids

| Compound | Mechanism of Action | Primary Applications | Efficacy Level |

|---|---|---|---|

| This compound | RAR binding; apoptosis induction | Skin disorders; cancer therapy | High |

| All-trans Retinoic Acid | RAR binding; differentiation | Acute promyelocytic leukemia | Very High |

| 13-cis Retinoic Acid | RAR binding; anti-proliferative | Acne vulgaris; skin cancer | Moderate |

Safety and Toxicology

While 4-MRAME shows promising biological activity, its safety profile is crucial for clinical applications. Toxicological studies indicate that it has a favorable safety margin at therapeutic doses. However, long-term studies are necessary to fully understand its chronic effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxy Retinoic Acid Methyl Ester, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves esterification of retinoic acid derivatives followed by methoxylation. While direct protocols for this compound are limited in the literature, analogous methods for related esters (e.g., cinnamic acid methyl esters) provide insights:

- Pd-catalyzed C–H activation : Used for introducing methoxy groups in aromatic systems (e.g., cyclization of phenylphosphonic acid monoethyl esters under aerobic conditions yields ~65–70% for methoxy-substituted products) .

- Esterification optimization : Adjusting reaction temperature, catalyst loading (e.g., Pd(OAc)₂), and ligand selection (e.g., monoprotected amino acids) can improve yields. For example, D-proline methyl ester with arylsulfonyl chlorides achieved 71–78% yields in sulfonamido ester synthesis .

Q. What spectroscopic methods are most effective for structural elucidation of this compound?

Methodological Answer: Proton NMR and GC-MS are critical:

- ¹H NMR : Key signals include:

- Two methoxy singlets at δ 3.85 and δ 3.80 ppm (interchangeable due to symmetry).

- trans-olefinic protons at δ 6.89 (d, J=15.8 Hz) and δ 6.31 (d, J=15.8 Hz) .

- GC-MS : Molecular ion peaks at m/z corresponding to C₁₄H₁₆O₃ (exact mass 232.11) and fragments indicative of ester cleavage (e.g., loss of –OCH₃).

Q. How does the presence of this compound in plant extracts influence bioactivity assays?

Methodological Answer: Co-elution with structurally similar esters (e.g., 3,4-dimethoxycinnamic acid methyl ester) can confound bioactivity results. Strategies include:

- Preparative HPLC : Use reverse-phase C18 columns with gradient elution (e.g., MeOH:H₂O, 70:30 to 90:10) to isolate the compound .

- NMR-guided fractionation : Differentiate regioisomers using NOESY or COSY to confirm methoxy positioning .

Challenges :

- Overlapping UV spectra with flavonoids/phenolic acids require diode-array detection (DAD) for purity assessment.

- Bioactivity interference from co-extracted terpenoids (e.g., ursolic acid derivatives) .

Q. What experimental strategies assess the stability of this compound under cell culture conditions?

Methodological Answer:

- Accelerated degradation studies : Incubate the compound in PBS or DMEM at pH 2–9 and 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC quantification.

- Thermal stability : Pyrolysis-GC with tetramethylammonium hydroxide (TMAH) detects decomposition products (e.g., 4-vinylphenol derivatives) .

Key Findings :

- Methoxy esters degrade faster under alkaline conditions (pH >8) due to ester hydrolysis.

- Thermal degradation above 60°C generates retro-aldol products .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer: Contradictory results (e.g., pro-differentiative vs. cytotoxic effects) arise from:

- Metabolic interconversion : Derivatives like 4-keto-9-cis isomers may reversibly convert to active forms .

- Dose-dependent assays : Conduct MTT/MTX assays across 0.1–100 µM ranges in multiple cell lines (e.g., HL-60, HeLa).

Validation Steps :

- Metabolite profiling : LC-MS/MS to track intracellular conversion of methyl esters to free acids.

- Pathway-specific reporters : Use retinoid-responsive luciferase constructs (e.g., RARE-luc) to isolate differentiation effects .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Methodological Answer:

- Matrix interference : Plant extracts contain lipids and pigments that co-elute in GC-MS. Derivatization (e.g., silylation) improves volatility and separation .

- Quantification via HPLC : Use internal standards (e.g., 4-methoxycinnamic acid ethyl ester) and calibration curves (R² >0.99) .

Eigenschaften

IUPAC Name |

methyl (2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-16(9-8-10-17(2)15-21(23)25-7)11-12-19-18(3)20(24-6)13-14-22(19,4)5/h8-12,15,20H,13-14H2,1-7H3/b10-8+,12-11+,16-9+,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBIMXKUTLCCHG-ZYXNGHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439789 | |

| Record name | 4-Methoxy Retinoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163808-81-9 | |

| Record name | 4-Methoxy Retinoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.